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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical performance of PF-06380101, a key

component of the antibody-drug conjugate (ADC) PF-06664178, alongside other Trop-2

targeting ADCs, Sacituzumab Govitecan and Datopotamab Deruxtecan. The objective is to

present a clear, data-driven comparison of their efficacy and safety profiles based on available

clinical trial data.

Introduction to Trop-2 Targeting ADCs
Trophoblast cell surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in

a wide range of solid tumors, making it an attractive target for cancer therapy. Antibody-drug

conjugates are designed to selectively deliver potent cytotoxic agents to tumor cells expressing

a specific target antigen, thereby minimizing systemic toxicity. This guide focuses on the clinical

performance of three such ADCs targeting Trop-2.

Comparative Analysis of Clinical Trial Performance
The following sections detail the clinical trial data for PF-06664178 (containing the payload PF-
06380101), Sacituzumab Govitecan, and Datopotamab Deruxtecan.

PF-06664178 (PF-06380101 Payload)
PF-06664178 is an ADC composed of a humanized anti-Trop-2 IgG1 antibody conjugated to

the microtubule inhibitor Aur0101 (PF-06380101).
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Clinical Trial Performance Summary:

A Phase 1, open-label, dose-escalation study (NCT02122146) evaluated PF-06664178 in 31

patients with advanced or metastatic solid tumors. The trial was terminated early due to

excessive toxicity.

Parameter PF-06664178 (Phase 1)

Best Overall Response Stable Disease: 37.9%

Partial Response: 0%

Complete Response: 0%

Dose-Limiting Toxicities (DLTs) Neutropenia, Skin Rash, Mucosal Inflammation

Maximum Tolerated Dose (MTD) Not established due to toxicity

Experimental Protocol: Phase 1 Trial of PF-06664178 (NCT02122146)

Study Design: A multi-center, open-label, non-randomized, dose-escalation Phase 1 study.[1]

Patient Population: Patients with advanced solid tumors for whom no standard therapy was

available.[1]

Dosing Regimen: PF-06664178 was administered intravenously every 21 days, with doses

ranging from 0.15 mg/kg to 4.8 mg/kg.[1]

Primary Objective: To determine the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D).[1]

Secondary Objectives: To characterize the safety profile, pharmacokinetics, and preliminary

anti-tumor activity.[1]

Signaling Pathway and ADC Mechanism of Action
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Caption: Mechanism of action for PF-06664178.

Sacituzumab Govitecan (Trodelvy®)
Sacituzumab govitecan is an ADC composed of a humanized anti-Trop-2 monoclonal antibody

conjugated to SN-38, the active metabolite of irinotecan.

Clinical Trial Performance Summary (ASCENT Trial - Metastatic Triple-Negative Breast

Cancer):

The pivotal Phase 3 ASCENT trial (NCT02574455) evaluated Sacituzumab Govitecan versus

chemotherapy in patients with previously treated metastatic triple-negative breast cancer

(mTNBC).

Parameter Sacituzumab Govitecan Chemotherapy

Median Progression-Free

Survival (PFS)
4.8 months 1.7 months

Median Overall Survival (OS) 11.8 months 6.9 months

Objective Response Rate

(ORR)
35% 5%

Common Grade ≥3 Adverse

Events

Neutropenia (51%), Diarrhea

(10%), Anemia (8%)

Neutropenia (33%), Anemia

(15%), Febrile Neutropenia

(4%)

Experimental Protocol: ASCENT Trial (NCT02574455)
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Study Design: A randomized, open-label, multicenter, Phase 3 trial.[2][3]

Patient Population: Patients with unresectable locally advanced or metastatic triple-negative

breast cancer who had received at least two prior systemic therapies.[4]

Dosing Regimen: Sacituzumab govitecan was administered at a dose of 10 mg/kg

intravenously on days 1 and 8 of a 21-day cycle.[4]

Primary Endpoint: Progression-free survival (PFS).[5]

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of

response, and safety.[5]

Experimental Workflow for the ASCENT Trial
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Caption: Workflow of the ASCENT clinical trial.
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Datopotamab Deruxtecan (Dato-DXd)
Datopotamab deruxtecan is an ADC composed of a humanized anti-Trop-2 monoclonal

antibody linked to a topoisomerase I inhibitor payload, deruxtecan.

Clinical Trial Performance Summary (TROPION-Lung01 & TROPION-Breast01):

The TROPION-Lung01 (NCT04656652) and TROPION-Breast01 (NCT05104866) are key

Phase 3 trials for Datopotamab Deruxtecan.

TROPION-Lung01 (Advanced/Metastatic NSCLC)

Parameter Datopotamab Deruxtecan Docetaxel

Median Progression-Free

Survival (PFS)
4.4 months 3.7 months

Median Overall Survival (OS) -

Nonsquamous

12.9 months (numerically

longer)
11.8 months

Objective Response Rate

(ORR)
26.4% 12.8%

Common Grade ≥3 Treatment-

Related AEs

Stomatitis (7%), Neutropenia

(1%)

Neutropenia (23%), Febrile

Neutropenia (7%)

TROPION-Breast01 (HR+/HER2- Breast Cancer)

Parameter Datopotamab Deruxtecan
Investigator's Choice of

Chemotherapy

Median Progression-Free

Survival (PFS)
6.9 months 4.9 months

Overall Survival (OS)
Trend favoring Dato-DXd (data

not mature)
-

Common Grade ≥3 Treatment-

Related AEs

Stomatitis (2.2%), Fatigue

(1.7%)

Neutropenia (30.8%), Anemia

(4.4%)
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Experimental Protocol: TROPION-Lung01 Trial (NCT04656652)

Study Design: A global, randomized, open-label, Phase 3 trial.[6][7][8]

Patient Population: Patients with locally advanced or metastatic non-small cell lung cancer

(NSCLC) who had received prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.

[9]

Dosing Regimen: Datopotamab deruxtecan was administered at 6 mg/kg intravenously every

3 weeks.[7][10]

Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[6]

Secondary Endpoints: Objective response rate (ORR), duration of response, and safety.[6]

Experimental Protocol: TROPION-Breast01 Trial (NCT05104866)

Study Design: A global, randomized, open-label, Phase 3 trial.[11][12]

Patient Population: Patients with inoperable or metastatic HR+/HER2- breast cancer who

had received one or two prior lines of systemic chemotherapy.[11][12]

Dosing Regimen: Datopotamab deruxtecan was administered at 6 mg/kg intravenously every

3 weeks.[13][14]

Primary Endpoint: Progression-free survival (PFS).[11]

Secondary Endpoint: Overall survival (OS).[11]
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Caption: TROPION clinical trial program for Dato-DXd.

Conclusion
This comparative guide highlights the clinical landscape of Trop-2 targeting ADCs. While PF-

06664178, utilizing the PF-06380101 payload, demonstrated modest activity and significant

toxicity in its early-stage trial, leading to its discontinuation, other Trop-2 ADCs have shown

substantial clinical benefit. Sacituzumab Govitecan is an approved and effective treatment for

mTNBC, demonstrating significant improvements in survival outcomes. Datopotamab

Deruxtecan has also shown promising efficacy in both NSCLC and breast cancer, with a

manageable safety profile. The data presented here underscore the importance of the ADC

design, including the choice of payload and linker, in achieving a favorable therapeutic index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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